Acecarbromal

Overview

Description

Mechanism of Action

Target of Action

Acecarbromal, also known as Acetylcarbromal, primarily targets the central nervous system (CNS). It exerts its calming effects to aid in the management of insomnia and other sleep disorders .

Mode of Action

The mechanism of action of this compound involves its interaction with the central nervous system, specifically targeting the gamma-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability throughout the nervous system. This compound enhances the effect of GABA by binding to GABA-A receptors, which results in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thereby producing a calming and sedative effect .

Biochemical Pathways

This compound’s interaction with the GABA receptors affects the biochemical pathways associated with neuronal excitability. By enhancing the effect of GABA, this compound increases the influx of chloride ions into the neuron, leading to hyperpolarization of the neuronal membrane. This reduces the likelihood of an action potential being fired, thereby decreasing neuronal excitability .

Pharmacokinetics

This compound is typically administered orally, in the form of tablets. The onset of action for this compound is relatively quick, with sedative effects typically beginning within 30 to 60 minutes after oral administration. The duration of action can vary but generally lasts for several hours, which is usually sufficient to cover the period of sleep for most patients .

Result of Action

The molecular and cellular effects of this compound’s action result in a calming and sedative effect. By binding to GABA-A receptors and increasing the influx of chloride ions into the neuron, this compound reduces neuronal excitability, leading to a calming effect. This makes it effective for short-term management of insomnia and anxiety .

Biochemical Analysis

Biochemical Properties

It is known that Acecarbromal is structurally related to the barbiturates , which interact with various enzymes and proteins, including the GABA receptors in the brain

Cellular Effects

This compound has been classified as a non-barbiturate sedative-hypnotic with a profile similar to that of glutethimide . In single doses, this compound produces barbiturate-like sedative-hypnotic effects . Dose-related drowsiness, vertigo, confusion, and motor incoordination can occur

Molecular Mechanism

Given its structural similarity to barbiturates , it may exert its effects at the molecular level through similar mechanisms, such as binding to GABA receptors and enhancing the effect of the neurotransmitter GABA on the brain

Temporal Effects in Laboratory Settings

Prolonged use of this compound is not recommended as it can cause bromine poisoning , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Given its structural similarity to barbiturates , it may be involved in similar metabolic pathways

Preparation Methods

The synthetic route for acetylcarbromal involves the bromination of 2-ethylbutyric acid, followed by its reaction with urea and acetic anhydride. The reaction conditions typically involve the use of solvents such as chloroform and heptane-carbon tetrachloride mixtures . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Acecarbromal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, though detailed information on the reagents and conditions is limited.

Substitution: The bromine atom in acetylcarbromal can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include chloroform, carbon tetrachloride, and heptane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acecarbromal has been used in various scientific research applications, including:

Comparison with Similar Compounds

Acecarbromal is structurally related to several other compounds, including:

Bromisoval: Another sedative and hypnotic drug with similar properties.

Carbromal: A related compound with similar sedative effects.

Barbiturates: A class of drugs that are also cyclized ureas and share similar sedative and hypnotic properties.

The uniqueness of acetylcarbromal lies in its specific chemical structure and its combination with other compounds for therapeutic applications .

Biological Activity

Acecarbromal, chemically known as N-[(acetylamino) carbonyl]-2-bromo-2-ethylbutanamide, is a non-barbiturate sedative-hypnotic that has been primarily used in Germany. Its pharmacological profile indicates similarities to glutethimide, producing sedative effects akin to those of barbiturates. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, therapeutic applications, and potential for abuse.

This compound enhances the effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors in the central nervous system (CNS). This interaction results in an increased influx of chloride ions into neurons, leading to hyperpolarization and a subsequent decrease in neuronal excitability. The pharmacological effects include:

- Sedation : Induces drowsiness and relaxation.

- Hypnosis : Facilitates sleep onset and maintenance.

- Muscle Relaxation : Reduces muscle tension.

The compound's ability to modulate GABAergic activity is critical for its sedative properties, making it effective in treating anxiety and sleep disorders.

Pharmacological Profile

This compound exhibits dose-related effects that can lead to:

- Drowsiness

- Vertigo

- Confusion

- Motor Incoordination

Prolonged use may result in symptoms resembling chronic bromism, including cognitive impairments and psychiatric disturbances. The following table summarizes the primary biological activities associated with this compound:

| Activity | Description |

|---|---|

| Sedative Effects | Induces sleepiness and reduces anxiety |

| Hypnotic Effects | Facilitates sleep onset |

| CNS Depressant | Decreases neuronal excitability |

| Dependence Potential | Moderate potential for dependence observed in some studies |

Case Studies

- Clinical Observations : In clinical settings, this compound has been noted for its effectiveness as a sedative in patients with insomnia. However, reports indicate a variability in response among individuals, with some experiencing significant side effects such as confusion and ataxia after prolonged use.

- Animal Studies : Research involving animal models has shown that this compound produces minimal physical dependence compared to traditional barbiturates. Studies indicated that while this compound could lead to behavioral changes associated with sedation, the likelihood of developing dependence was lower than that observed with similar compounds like carbromal .

Therapeutic Use and Efficacy

Historically, this compound was utilized in various combination preparations for its sedative properties. However, its therapeutic usefulness has diminished due to the introduction of more effective alternatives. Current assessments rate its therapeutic usefulness as low due to:

- Limited efficacy compared to newer sedatives

- Potential side effects that outweigh benefits

- Availability of safer alternatives with better therapeutic profiles

Dependence and Abuse Potential

Although this compound has been associated with some cases of abuse—particularly during the 1970s in Germany—its current status reflects a low risk for public health concerns. The Expert Committee on Drug Dependence has classified the substance's potential for abuse as moderate but noted that it does not pose a significant threat at present .

Summary Table on Dependence Potential

| Aspect | Details |

|---|---|

| Physical Dependence | Minimal evidence from animal studies |

| Abuse Cases | Documented but limited; primarily historical |

| Current Control Status | Not recommended for scheduling under international control |

Properties

IUPAC Name |

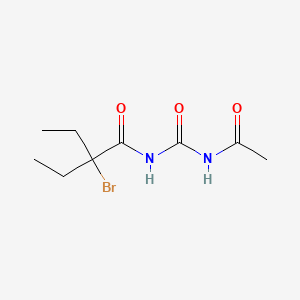

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUGELZHZOXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058810 | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-66-7 | |

| Record name | Acecarbromal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecarbromal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acecarbromal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECARBROMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Acetylcarbromal?

A1: A clinical re-evaluation study compared Acetylcarbromal to other daytime sedatives, including phenobarbital, butabarbital sodium, glutethimide, meprobamate, and prochlorperazine. [] The study found butabarbital sodium to have the highest therapeutic index (effectiveness versus untoward reactions) for controlling anxiety and insomnia. While Acetylcarbromal was included in the study, its specific efficacy and side effect profile compared to the other drugs were not explicitly discussed.

Q2: What are the metabolic pathways of Acetylcarbromal in the body?

A2: Research indicates that Acetylcarbromal undergoes deacetylation in the liver, a process facilitated by specific enzymes. [] While the exact metabolites and their pharmacological activities are not fully detailed in the provided abstracts, this finding highlights the role of hepatic metabolism in the duration of action and clearance of Acetylcarbromal. Further research on the identification and activity of these metabolites is crucial for understanding the drug's overall pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.